

# Introduction: The Strategic Value of a Fluorinated Chiral Epoxide

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## Compound of Interest

Compound Name: *(R)*-(3-Fluorophenyl)oxirane

CAS No.: 1014696-09-3

Cat. No.: B6612994

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**(R)**-(3-Fluorophenyl)oxirane is a specialized chemical intermediate of significant interest to the pharmaceutical and life sciences industries. As a chiral building block, it provides a synthetically accessible source of stereochemistry, a critical parameter in the design of modern therapeutics where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The molecule's structure combines two key features that drive its utility: a strained oxirane (epoxide) ring and a meta-substituted fluorophenyl group.

The oxirane ring is a highly valuable functional group, acting as a potent electrophile for a wide range of nucleophilic ring-opening reactions.[2] This inherent reactivity allows for the facile introduction of diverse functionalities, enabling the construction of more complex molecular architectures. Simultaneously, the fluorine atom on the phenyl ring imparts unique properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets—key considerations in drug design and optimization.[3][4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the physicochemical properties, synthesis, reactivity, and safe handling of **(R)**-(3-Fluorophenyl)oxirane, providing field-proven insights to empower its effective application in the laboratory and beyond.

## Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral characteristics is foundational to its successful application. These properties dictate appropriate storage conditions, analytical methods for quality control, and the interpretation of experimental results.

## Core Physicochemical Data

The fundamental properties of **(R)-(3-Fluorophenyl)oxirane** are summarized below. This data is essential for reaction planning, dosage calculations, and regulatory documentation.

Property	Value	Source(s)
CAS Number	403501-35-9	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO	[5][7]
Molecular Weight	138.14 g/mol	[5][7]
IUPAC Name	(2R)-2-(3-fluorophenyl)oxirane	[5]
Appearance	Light yellow to yellow liquid (inferred from similar compounds)	[8]
Purity	Typically ≥98.0% (Chemical), ≥98.0% (Chiral)	[8]

## Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification and purity assessment. While spectra are typically identical for enantiomers, they are indispensable for confirming the core molecular structure. The data presented here is based on the racemic mixture, 2-(3-fluorophenyl)oxirane, and is directly applicable to the (R)-enantiomer.[9]

### <sup>1</sup>H NMR (Proton NMR) Data (300 MHz, CDCl<sub>3</sub>)[9]

- δ 2.76 (dd, J = 5.5, 2.5 Hz, 1H): This signal corresponds to one of the diastereotopic protons on the oxirane ring's CH<sub>2</sub> group. The doublet of doublets (dd) splitting pattern arises from coupling to the other CH<sub>2</sub> proton and the benzylic CH proton.

- $\delta$  3.15 (dd,  $J = 5.5, 4.1$  Hz, 1H): This is the second diastereotopic proton of the oxirane  $\text{CH}_2$  group, showing coupling to its geminal partner and the adjacent CH proton.
- $\delta$  3.86 (dd,  $J = 4.1, 2.5$  Hz, 1H): This signal represents the benzylic proton (CH) attached to both the phenyl ring and the oxirane. Its splitting confirms its proximity to the two  $\text{CH}_2$  protons.
- $\delta$  6.93-7.04 (m, 2H), 7.05-7.11 (m, 1H), 7.26-7.36 (m, 1H): These overlapping multiplets correspond to the four protons on the 3-fluorophenyl ring.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data (75 MHz, $\text{CDCl}_3$ )[9]

- $\delta$  51.3: Attributed to the  $\text{CH}_2$  carbon of the oxirane ring.
- $\delta$  51.8 (d,  $^4\text{JCF} = 2.2$  Hz): Represents the benzylic CH carbon of the oxirane. The small doublet splitting is due to a four-bond coupling to the fluorine atom.
- $\delta$  112.2 (d,  $^2\text{JCF} = 22.6$  Hz), 115.1 (d,  $^2\text{JCF} = 21.2$  Hz): These two signals with large doublet splittings are characteristic of the two ortho-carbons relative to the fluorine atom on the aromatic ring.
- $\delta$  121.3 (d,  $^4\text{JCF} = 2.9$  Hz): The aromatic carbon para to the fluorine atom.
- $\delta$  130.1 (d,  $^3\text{JCF} = 8.3$  Hz): The aromatic carbon meta to the fluorine atom and ortho to the oxirane substituent.
- $\delta$  140.4 (d,  $^3\text{JCF} = 7.5$  Hz): The ipso-carbon of the aromatic ring, directly attached to the oxirane.
- $\delta$  163.1 (d,  $^1\text{JCF} = 246$  Hz): The aromatic carbon directly bonded to fluorine, exhibiting a characteristically large one-bond C-F coupling constant.

## Quality Control and Analytical Protocols

Ensuring the chemical and stereochemical integrity of **(R)-(3-Fluorophenyl)oxirane** is paramount for its use in synthesis, particularly for pharmaceutical applications.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

- System Preparation: Use a standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 40% acetonitrile, ramping to 95% over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a solution of the oxirane in acetonitrile at approximately 1 mg/mL.
- Analysis: Inject 10 μL and integrate the peak areas. Chemical purity is calculated as the area of the main peak divided by the total area of all peaks.

#### Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

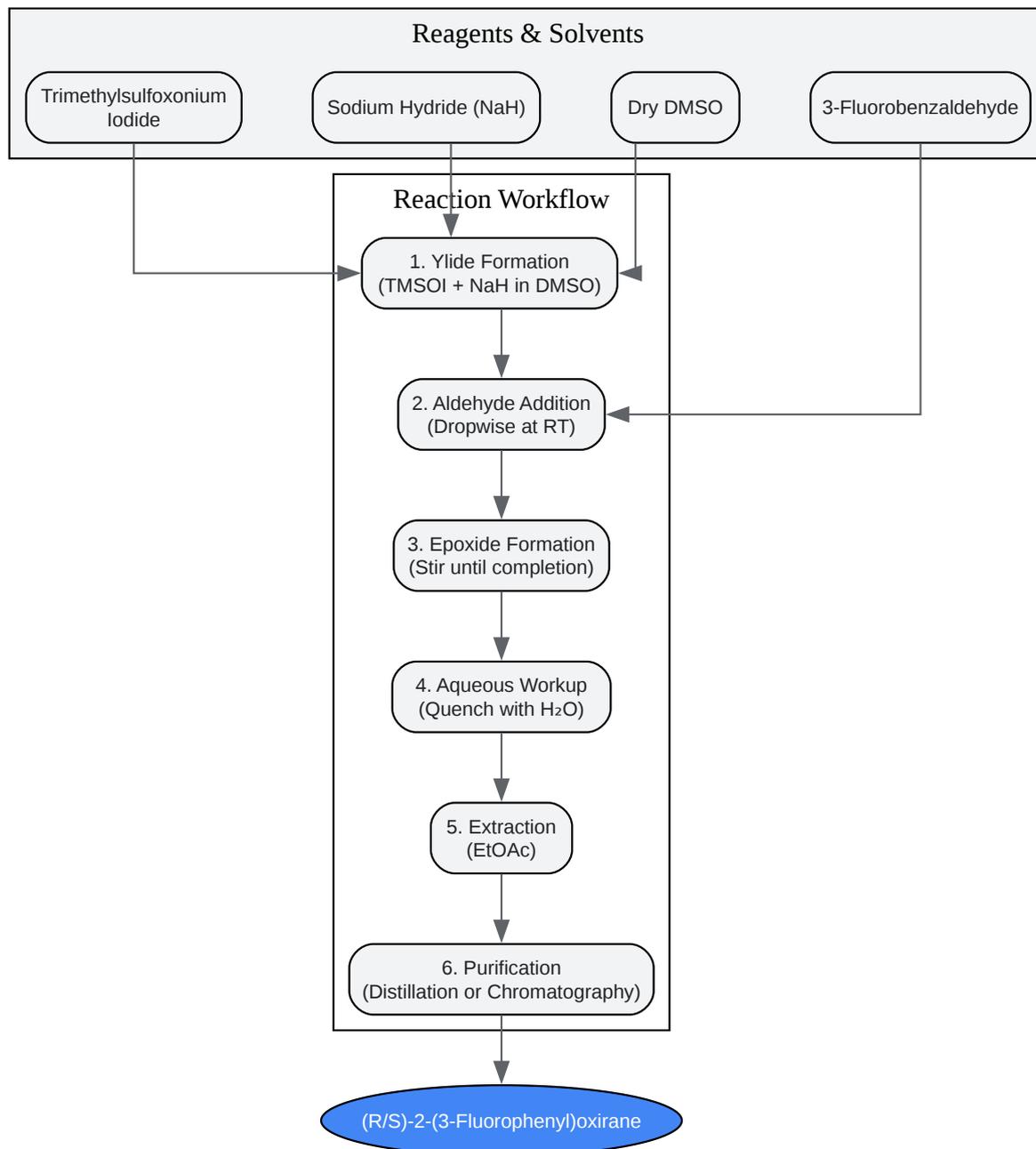
- System Preparation: HPLC system with a UV detector.
- Column: A chiral stationary phase is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often successful for resolving epoxide enantiomers.
- Mobile Phase: An isocratic mobile phase of hexane and isopropanol (e.g., 95:5 v/v).  
Causality: The non-polar/polar solvent system is crucial for achieving separation on polysaccharide-based chiral columns.
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 254 nm.
- Analysis: Inject a sample of the racemic material first to determine the retention times of both (R) and (S) enantiomers. Subsequently, inject the sample of **(R)-(3-Fluorophenyl)oxirane**.
- Calculation:  $e.e. (\%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] \times 100$ .

## Part 2: Synthesis and Stereochemical Control

The synthesis of enantiopure epoxides is a well-established field in organic chemistry. For **(R)-(3-Fluorophenyl)oxirane**, a common and reliable method involves the epoxidation of 3-fluorobenzaldehyde using a sulfonium ylide, a process known as the Corey-Chaykovsky reaction.<sup>[9]</sup> While this yields a racemic product, subsequent chiral resolution or the use of an asymmetric variant of the reaction is necessary to obtain the desired (R)-enantiomer.

### Representative Synthesis: Corey-Chaykovsky Epoxidation

This protocol describes the synthesis of the racemic epoxide, which serves as the precursor for chiral resolution.



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Caption: Workflow for Corey-Chaykovsky Epoxidation.

## Step-by-Step Laboratory Protocol:[9]

- **Inert Atmosphere:** Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction. **Causality:** Sodium hydride is highly reactive with atmospheric moisture and oxygen; an inert atmosphere is critical for safety and efficacy.
- **Ylide Generation:** Under nitrogen, add trimethylsulfoxonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in portions.
- **Stirring:** Stir the resulting mixture at room temperature for approximately 30-45 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogenous. This indicates the complete formation of the dimethylsulfoxonium methylide (the ylide).
- **Substrate Addition:** Dissolve 3-fluorobenzaldehyde (1.0 equivalent) in a small amount of anhydrous DMSO. Add this solution dropwise to the ylide mixture via a syringe, ensuring the internal temperature does not exceed 25-30°C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-4 hours).
- **Quenching:** Carefully pour the reaction mixture into a beaker containing ice-cold water. **Causality:** This step quenches any unreacted ylide and precipitates the product, which is less soluble in water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic extracts and wash sequentially with water and brine to remove residual DMSO and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude racemic epoxide by vacuum distillation or silica gel column chromatography to yield 2-(3-fluorophenyl)oxirane.

Note: To obtain the (R)-enantiomer, this racemic mixture would then undergo enzymatic or chemical kinetic resolution, or be separated via preparative chiral chromatography.

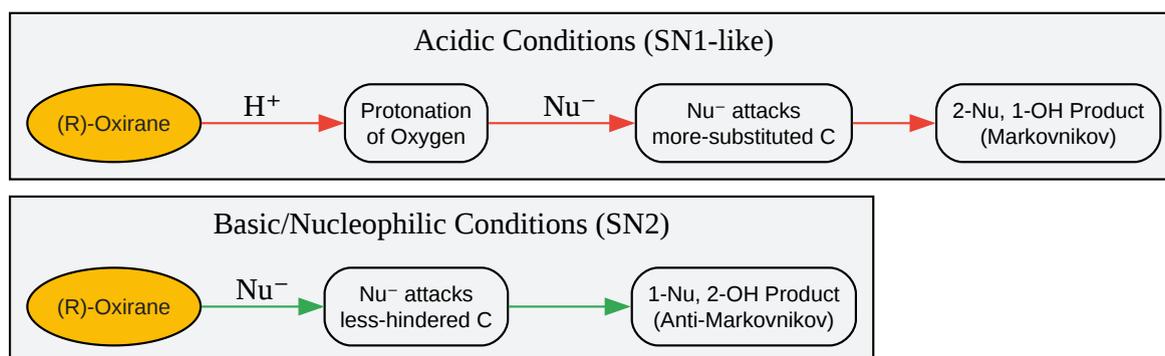
## Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **(R)-(3-Fluorophenyl)oxirane** stems from the predictable yet versatile reactivity of its epoxide ring. Nucleophilic attack leads to ring-opening, forming a new carbon-nucleophile bond and a hydroxyl group, thus creating a 1,2-difunctionalized product with preserved stereochemistry.

### Mechanism: Nucleophilic Ring-Opening

The regioselectivity of the ring-opening reaction is dictated by the reaction conditions.

- Basic or Nucleophilic Conditions: Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon atom (the CH<sub>2</sub> position) in a classic S<sub>N</sub>2 reaction. This is the most common and predictable pathway.
- Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with a character intermediate between S<sub>N</sub>1 and S<sub>N</sub>2. The nucleophile will preferentially attack the more substituted carbon (the benzylic position) because it can better stabilize the partial positive charge that develops in the transition state.



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Caption: Regioselectivity in Epoxide Ring-Opening Reactions.

This controlled reactivity makes **(R)-(3-Fluorophenyl)oxirane** an excellent precursor for synthesizing chiral  $\beta$ -amino alcohols,  $\beta$ -azido alcohols, diols, and other key pharmaceutical intermediates, which are prevalent in many drug scaffolds, including beta-blockers and antiviral agents.

## Part 4: Handling, Storage, and Safety

Proper handling and storage procedures are essential to ensure the stability of the compound and the safety of laboratory personnel. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not publicly available, the precautions for closely related fluorinated and epoxide-containing compounds provide a reliable guide.<sup>[10][11][12]</sup>

### Recommended Storage

- Temperature: Store in a tightly sealed container at 2-8°C.<sup>[10]</sup>
- Environment: Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.<sup>[10]</sup>
- Shipping: The compound is generally stable for shipping at ambient temperatures for short durations (less than 2 weeks).<sup>[10][13]</sup>

### Safety and Personal Protective Equipment (PPE)

**(R)-(3-Fluorophenyl)oxirane** should be handled with care, assuming it possesses hazards typical of its chemical class.<sup>[12]</sup>

Hazard Category	Precautionary Statement
Inhalation	May cause respiratory irritation. Avoid breathing vapors or mist. Use only in a well-ventilated area or under a chemical fume hood. <a href="#">[10]</a> <a href="#">[11]</a>
Skin Contact	Causes skin irritation. Wear protective gloves (e.g., nitrile). Wash hands thoroughly after handling. <a href="#">[10]</a> <a href="#">[11]</a>
Eye Contact	Causes serious eye irritation. Wear safety glasses or goggles. <a href="#">[10]</a> <a href="#">[11]</a>
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when using this product. <a href="#">[11]</a> <a href="#">[12]</a>

#### Emergency Procedures:

- Skin Contact: Remove contaminated clothing and rinse skin thoroughly with plenty of water.  
[\[10\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[10\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.  
[\[10\]](#)
- Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation and prevent entry into waterways.[\[14\]](#)

## Conclusion

**(R)-(3-Fluorophenyl)oxirane**, CAS 403501-35-9, is more than a simple chemical. It is a strategically designed building block that offers a confluence of stereochemical control and property-modulating fluorination. Its well-defined reactivity through nucleophilic ring-opening provides a reliable and versatile pathway for the synthesis of complex chiral molecules. For scientists and researchers in drug discovery, a thorough understanding of its properties,

synthesis, and handling is key to unlocking its full potential in the development of next-generation pharmaceuticals.

## References

- (Time in IN not cited as it is non-essential metad
- (Unnamed Supplier). (2024). Safety Data Sheet. Retrieved from [\[Link\]](#) (Note: SDS for a related compound, used for general handling guidance).
- Klančar, U., et al. (2024). HDDH-Catalyzed Synthesis of Enantioenriched Fluorinated  $\beta$ -Hydroxy Nitrile Process Advances through a Reaction Engineering Approach. ACS Publications. Retrieved from [\[Link\]](#)
- (Journal Supporting Information). (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [\[Link\]](#)
- RIVM. (n.d.). **(R)-(3-Fluorophenyl)oxirane**. Zoeksysteem Risico's van stoffen. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). Oxirane-2-carbonitrile, 3-(4-fluorophenyl)-2-(3-phenoxyphenyl)-. Retrieved from [\[Link\]](#)
- Taylor & Francis. (n.d.). Oxirane – Knowledge and References. Retrieved from [\[Link\]](#)
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [\[Link\]](#)
- News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. Retrieved from [\[Link\]](#)
- (Journal Article). (n.d.). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Retrieved from a university repository link. (Note: A specific stable URL was not available, but the reference points to the general topic of fluorine in pharmaceuticals).

- News-Medical.Net. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [\[Link\]](#)

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## Sources

- 1. CAS 134356-73-3: (R)-(4-Fluorophenyl)oxirane | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
- 2. [taylorandfrancis.com](https://taylorandfrancis.com) [[taylorandfrancis.com](https://taylorandfrancis.com)]
- 3. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [[html.rhhz.net](https://html.rhhz.net)]
- 4. [europeanpharmaceuticalreview.com](https://europeanpharmaceuticalreview.com) [[europeanpharmaceuticalreview.com](https://europeanpharmaceuticalreview.com)]
- 5. 403501-35-9|(R)-2-(3-Fluorophenyl)oxirane|BLD Pharm [[bldpharm.com](https://bldpharm.com)]
- 6. (R)-(3-Fluorophenyl)oxirane | Zoeksysteem Risico's van stoffen [[rvszoekstelsysteem.rivm.nl](https://rvszoekstelsysteem.rivm.nl)]
- 7. [scbt.com](https://scbt.com) [[scbt.com](https://scbt.com)]
- 8. (R)-(3-Chlorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [[viwit.com](https://viwit.com)]
- 9. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 10. [chemscene.com](https://chemscene.com) [[chemscene.com](https://chemscene.com)]
- 11. [static.cymitquimica.com](https://static.cymitquimica.com) [[static.cymitquimica.com](https://static.cymitquimica.com)]
- 12. WERCS Studio - Application Error [[assets.thermofisher.com](https://assets.thermofisher.com)]
- 13. [clinivex.com](https://clinivex.com) [[clinivex.com](https://clinivex.com)]
- 14. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
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